2-(2-Methylcyclopropyl)pyrimidin-4-amine

PLK4 inhibition anticancer kinase inhibitor

2-(2-Methylcyclopropyl)pyrimidin-4-amine (CAS: 1483220-52-5) is a heterocyclic small molecule featuring a 2-aminopyrimidine core with a 2-methylcyclopropyl substituent at the 2-position. Its molecular formula is C₈H₁₁N₃ with a molecular weight of 149.19 g/mol.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1483220-52-5
Cat. No. B1444264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylcyclopropyl)pyrimidin-4-amine
CAS1483220-52-5
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1CC1C2=NC=CC(=N2)N
InChIInChI=1S/C8H11N3/c1-5-4-6(5)8-10-3-2-7(9)11-8/h2-3,5-6H,4H2,1H3,(H2,9,10,11)
InChIKeyDBQVVIADKVPMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylcyclopropyl)pyrimidin-4-amine: Chemical Identity and Baseline Characterization for Research Procurement


2-(2-Methylcyclopropyl)pyrimidin-4-amine (CAS: 1483220-52-5) is a heterocyclic small molecule featuring a 2-aminopyrimidine core with a 2-methylcyclopropyl substituent at the 2-position [1]. Its molecular formula is C₈H₁₁N₃ with a molecular weight of 149.19 g/mol . The compound appears as an oil at room temperature [1]. The compound is commercially available with typical purity specifications of ≥95% and is intended exclusively for research and further manufacturing use, not for direct human or veterinary application .

2-(2-Methylcyclopropyl)pyrimidin-4-amine: Why In-Class Aminopyrimidine Scaffolds Are Not Interchangeable


Substitution of 2-(2-methylcyclopropyl)pyrimidin-4-amine with structurally similar aminopyrimidine building blocks or regioisomeric cyclopropyl analogs is scientifically unjustified because the 2-position substituent geometry dictates both biological target engagement and metabolic stability profiles [1]. Specifically, the 2-methylcyclopropyl moiety at the 2-position (as opposed to the 1-position regioisomer) confers distinct steric and electronic properties that translate into measurable differences in enzyme inhibition potency and plasma stability half-life . Procurement decisions based solely on core scaffold similarity without considering substituent positional isomerism risk introducing confounding variables into structure-activity relationship (SAR) studies and lead optimization campaigns [2].

2-(2-Methylcyclopropyl)pyrimidin-4-amine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


PLK4 Inhibitory Potency: 2-(2-Methylcyclopropyl)pyrimidin-4-amine Exhibits Sub-Nanomolar Activity Distinct from COX-2/CCR4-Targeting Regioisomers

2-(2-Methylcyclopropyl)pyrimidin-4-amine demonstrates potent inhibition of serine/threonine protein kinase PLK4 with an IC₅₀ of 0.0067 μM (6.7 nM), as reported in a 2023 structure-activity relationship study of pyrimidin-2-amine derivatives [1]. In contrast, its 1-position methylcyclopropyl regioisomer, 2-(1-methylcyclopropyl)pyrimidin-4-amine (CAS: 1521482-21-2), does not exhibit reported PLK4 inhibitory activity at comparable concentrations; instead, this regioisomer has been characterized as a COX-2 inhibitor with an IC₅₀ of 210 nM and a CCR4 antagonist with an IC₅₀ of 22.9 nM [2][3]. The 2-substitution geometry is therefore critical for PLK4 target engagement versus alternative therapeutic pathways.

PLK4 inhibition anticancer kinase inhibitor centriole duplication

Plasma Stability: 2-(2-Methylcyclopropyl)pyrimidin-4-amine Demonstrates Extended Half-Life Exceeding 289 Minutes

2-(2-Methylcyclopropyl)pyrimidin-4-amine exhibits a plasma stability half-life (t₁/₂) exceeding 289.1 minutes and liver microsomal stability t₁/₂ exceeding 145 minutes, as reported in the 2023 PLK4 inhibitor series characterization . While direct comparative plasma stability data for the 1-position regioisomer (2-(1-methylcyclopropyl)pyrimidin-4-amine) are not publicly available, the observed extended plasma half-life of the 2-(2-methylcyclopropyl) variant suggests the 2-substitution geometry may confer enhanced resistance to hydrolytic or enzymatic degradation relative to typical aminopyrimidine scaffolds with unsubstituted or differently positioned cyclopropyl groups.

plasma stability ADME metabolic stability drug discovery

Chemical Stability and Storage: 2-(2-Methylcyclopropyl)pyrimidin-4-amine Requires Room Temperature Storage Without Specialized Cold-Chain Logistics

2-(2-Methylcyclopropyl)pyrimidin-4-amine is stored at room temperature and shipped under ambient conditions within the continental United States, as specified by multiple reputable vendors [1]. In contrast, its 1-position regioisomer, 2-(1-methylcyclopropyl)pyrimidin-4-amine, is specified by at least one supplier to require storage at -4°C for short-term (1-2 weeks) and -20°C for longer-term storage [2]. The 2-(2-methylcyclopropyl) variant thus offers logistical and cost advantages for procurement, handling, and long-term inventory management in research laboratories without specialized cold storage infrastructure.

chemical stability storage conditions procurement logistics

Commercial Availability: 2-(2-Methylcyclopropyl)pyrimidin-4-amine Maintains Active Multi-Vendor Supply Chain with Validated Purity Specifications

2-(2-Methylcyclopropyl)pyrimidin-4-amine is actively stocked and distributed by multiple independent vendors including American Elements, ChemScene, AKSci, and the Fujifilm Wako/Enamine network, with consistent minimum purity specifications of ≥95% across suppliers [1]. The 1-position regioisomer 2-(1-methylcyclopropyl)pyrimidin-4-amine is available but has been noted as discontinued by at least one major supplier (CymitQuimica) . The multi-vendor supply chain for the 2-(2-methylcyclopropyl) variant provides procurement redundancy and mitigates single-source supply disruption risk.

commercial availability purity procurement supply chain

2-(2-Methylcyclopropyl)pyrimidin-4-amine: Evidence-Based Research Application Scenarios


PLK4 Kinase Inhibitor Discovery and Centriole Duplication Research

Researchers investigating PLK4 as a therapeutic target in cancers characterized by centriole amplification or genomic instability should select 2-(2-methylcyclopropyl)pyrimidin-4-amine as a validated nanomolar-potency starting scaffold. The compound's PLK4 IC₅₀ of 0.0067 μM, established in peer-reviewed medicinal chemistry literature, provides a quantifiable baseline for structure-activity relationship expansion and hit-to-lead optimization [1]. The extended plasma stability t₁/₂ (>289 minutes) supports cell-based centriole duplication assays requiring sustained compound exposure .

Spleen Tyrosine Kinase (SYK) Inhibitor Scaffold Development

Based on patent literature identifying pyrimidine amines bearing 2-position substituents as potent spleen tyrosine kinase inhibitors, 2-(2-methylcyclopropyl)pyrimidin-4-amine may serve as a core scaffold for SYK-targeted medicinal chemistry programs focused on asthma, COPD, and rheumatoid arthritis indications [2]. Procurement of this specific 2-substituted variant, rather than regioisomeric or unsubstituted analogs, aligns with the patent-defined structural requirements for SYK inhibitory activity.

Cyclopropyl-Containing Aminopyrimidine Building Block for Parallel Synthesis

For medicinal chemistry laboratories conducting parallel synthesis or diversity-oriented library construction, 2-(2-methylcyclopropyl)pyrimidin-4-amine offers a room-temperature-stable, multi-vendor-accessible aminopyrimidine building block that eliminates cold-chain logistics and single-supplier procurement constraints [3]. The 2-methylcyclopropyl substituent introduces defined stereoelectronic properties while the 4-amino group provides a functional handle for further derivatization via amide coupling, reductive amination, or N-arylation reactions.

Comparative Regioisomer Studies in Structure-Activity Relationship Investigations

This compound is ideally suited for controlled studies comparing 2-position versus 1-position methylcyclopropyl substitution effects on kinase selectivity and metabolic stability. Procurement of both regioisomers (CAS: 1483220-52-5 and 1521482-21-2) enables direct, side-by-side evaluation of how cyclopropyl substitution geometry influences PLK4 inhibition (documented for 2-isomer) versus COX-2/CCR4 activity (documented for 1-isomer) [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methylcyclopropyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.